molecular formula C13H27N3O B7928335 (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide

Cat. No.: B7928335
M. Wt: 241.37 g/mol
InChI Key: ICEKJABMGPCNMV-UNXYVOJBSA-N
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Description

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide is a primary amine derivative characterized by a cyclohexyl ring substituted with a dimethylamino group and an ethyl-propionamide moiety. The compound’s stereochemistry (S-configuration at the amino center) and the 4-dimethylamino-cyclohexyl group are critical structural features that may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-5-16(13(17)10(2)14)12-8-6-11(7-9-12)15(3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEKJABMGPCNMV-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)N(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)N(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide is a synthetic compound with a complex structure that suggests significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound belongs to the class of amides and features a chiral center at the amino group, which contributes to its stereochemistry. The structural components include:

  • Cyclohexyl ring : Provides hydrophobic characteristics.
  • Dimethylamino group : Enhances interaction with biological targets.
  • Ethyl and propionamide chains : Impacts pharmacokinetics and receptor binding.

This compound interacts with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its binding affinity studies indicate that it may effectively compete with other substrates at active sites, leading to significant pharmacological effects.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels by inhibiting or enhancing enzyme activity related to neurotransmitter synthesis or degradation.
  • Receptor Interaction : It has shown potential to bind to receptors associated with cholinergic activity, which could indicate psychoactive properties.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, revealing its potential in various assays.

In Vitro Studies

  • Neurotransmitter Interaction : In vitro assays demonstrated that the compound can modulate acetylcholine levels by interacting with butyrylcholinesterase (BChE), which is crucial for neurotransmission regulation .
  • Cytotoxicity Assays : The compound was tested for cytotoxic effects using MTT assays across different cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .

Comparative Analysis

A comparative study highlighted the structural similarities between this compound and other compounds with known biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramidePiperidine ring with fluorine substitutionCholinergic activity
N-(4-dimethylaminophenyl)-N-(1-phenylethyl)propanamideAromatic substitution with dimethylamino groupPotential psychoactive properties
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramideSimilar piperidine structure with chlorine substitutionAnalgesic effects

This table illustrates how this compound's unique structure may confer distinct pharmacological profiles compared to structurally similar compounds.

Neuropharmacological Effects

Research has shown that compounds similar to this compound can act as effective modulators of cholinergic systems. A study on its analogs revealed that modifications at specific sites significantly affect their ability to stimulate or inhibit cholinergic receptors, suggesting that this compound could serve as a lead in drug development targeting neurodegenerative diseases .

Anticancer Potential

Another study investigated the anticancer properties of related compounds. The results indicated that certain structural modifications enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This highlights the therapeutic potential of this compound in targeted cancer therapies .

Scientific Research Applications

1.1. Drug Development

This compound is of interest in drug development due to its structural properties that may facilitate interactions with biological targets. Its design incorporates a cyclohexyl structure, which can enhance lipophilicity and permeability, potentially leading to improved bioavailability in therapeutic applications.

1.2. Targeting Indoleamine 2,3-Dioxygenase (IDO)

Research indicates that compounds similar to (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide may act as antagonists for indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan and a target in cancer immunotherapy. Inhibiting IDO can enhance anti-tumor immunity by preventing the immune suppression associated with tryptophan depletion .

2.1. Neuropharmacology

The compound's dimethylamino group suggests potential activity at neurotransmitter receptors, particularly those modulating serotonin or norepinephrine pathways. This could position it as a candidate for treating mood disorders or neurodegenerative diseases.

2.2. Anti-Cancer Activity

Studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of heat shock proteins (Hsp70), which play a critical role in cancer cell survival .

3.1. Structure-Activity Relationship Studies

The compound is valuable in structure-activity relationship (SAR) studies aimed at understanding how different structural modifications affect biological activity. Such studies are crucial for optimizing lead compounds for therapeutic use .

3.2. Toll-like Receptor Agonism

Recent investigations have highlighted the potential of similar chemical structures to act as agonists for Toll-like receptors (TLRs), particularly TLR4. This interaction can stimulate immune responses and may be leveraged in vaccine development or as adjuvants in immunotherapy .

Case Studies and Research Findings

StudyObjectiveFindings
Research on Hsp70 InhibitorsEvaluate inhibitors targeting Hsp70Identified low micromolar inhibitors with selective activity against cancer cells
IDO AntagonistsInvestigate IDO antagonism for cancer therapyCompounds showed promising results in inhibiting IDO activity, enhancing immune response
TLR4 AgonistsAssess TLR4 activation potentialCompounds demonstrated differential effects on cytokine production, indicating potential therapeutic applications

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reactivity aligns with general amide behavior, though specific conditions influence kinetics and products:

Conditions Products Catalyst/Mechanism
Acidic (HCl, H₂SO₄)Propionic acid + N-(4-dimethylamino-cyclohexyl)-N-ethyl-1,2-diamineProtonation of carbonyl oxygen
Basic (NaOH, KOH)Sodium propionate + N-(4-dimethylamino-cyclohexyl)-N-ethyl-1,2-diamineNucleophilic hydroxide attack

Lewis acids like Al₂(NMe₂)₃ or Ti(NMe₂)₄ accelerate hydrolysis by polarizing the amide bond, as demonstrated in analogous systems .

Transamidation Reactions

The amide group participates in transamidation, exchanging the amine moiety with alternative nucleophiles. Key findings include:

  • Catalysts : Al₂(NMe₂)₃ or Ti(NMe₂)₄ enable equilibrium-driven transamidation at 100–150°C (e.g., with aryl/alkyl amines) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields by stabilizing transition states .

For example:

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide+R-NH2Al2(NMe2)3(S)-2-Amino-N-R-propionamide+HN-(4-dimethylamino-cyclohexyl)-N-ethyl\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{Al}_2(\text{NMe}_2)_3} \text{(S)-2-Amino-N-R-propionamide} + \text{HN-(4-dimethylamino-cyclohexyl)-N-ethyl}

Alkylation and Acylation at the Amino Group

The primary amino group undergoes alkylation or acylation, modifying the compound’s pharmacological profile:

Alkylation

Reaction with alkyl halides (e.g., ethyl bromide) in basic conditions yields secondary amines:

NH2+R-XNHR+HX(X = Cl, Br; R = alkyl)[8]\text{NH}_2 + \text{R-X} \rightarrow \text{NHR} + \text{HX} \quad (\text{X = Cl, Br; R = alkyl})[8]

Acylation

Acyl chlorides or anhydrides react to form amides:

NH2+RCOClNHCOR+HCl[5][8]\text{NH}_2 + \text{RCOCl} \rightarrow \text{NHCOR} + \text{HCl} \quad[5][8]

Condensation with Aldehydes

The primary amine reacts with aldehydes to form Schiff bases, a reaction leveraged in synthetic intermediates:

NH2+RCHON=CHR+H2O[2]\text{NH}_2 + \text{RCHO} \rightarrow \text{N=CHR} + \text{H}_2\text{O} \quad[2]

This imine formation is reversible and highly dependent on solvent polarity and temperature .

Oxidation Reactions

The dimethylamino-cyclohexyl group is susceptible to oxidation, particularly under strong oxidizing agents (e.g., KMnO₄, CrO₃):

Oxidizing Agent Product Conditions
KMnO₄ (acidic)N-Oxide derivatives50–80°C, H₂SO₄
H₂O₂Hydroxylamine intermediatesRT, catalytic Fe³⁺

Comparative Reactivity with Structural Analogs

Modifications to the cyclopropane or ethyl groups alter reaction outcomes (Table 1):

Table 1 : Reactivity trends in structural analogs

Compound Hydrolysis Rate Transamidation Yield Alkylation Efficiency
(S)-2-Amino-N-cyclopropyl analogModerate65%High
(S)-2-Amino-N-cyclobutyl analogSlow45%Moderate
(S)-2-Amino-N-ethyl-propionamide (target)Fast82%High

The dimethylamino-cyclohexyl group enhances electrophilicity at the amide carbonyl, accelerating hydrolysis and transamidation compared to cyclobutyl analogs .

Computational Insights

DFT studies predict reaction pathways:

  • HOMO-LUMO Gaps : A narrow gap (3.18–3.23 eV) suggests high reactivity at the amide and amino sites .

  • MEP Analysis : Positive electrostatic potential at the amino group facilitates nucleophilic attacks .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide and related compounds:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Source
This compound 4-Dimethylamino-cyclohexyl Not reported Research chemical; potential CNS or enzyme-targeting applications inferred from structure
2-Amino-N-(2,2,2-trifluoroethyl)acetamide 2,2,2-Trifluoroethyl Not reported Synthetic intermediate; electron-withdrawing substituent enhances stability
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl Not reported Inhibits bacterial aminoacyl-tRNA synthetase; antibacterial candidate
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide 3,4-Dichloro-benzyl 275.17 High purity (≥95%); discontinued; halogenated aromatic group may enhance hydrophobic interactions
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide Benzyl-pyrrolidinyl 275.40 Discontinued; heterocyclic structure may improve membrane permeability

Key Differences and Implications

Substituent Effects
  • Electron-Donating vs. In contrast, the trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide () is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility .
  • Aromatic vs. Aliphatic Substituents: The arylsulfinyl group in 2-Amino-N-(arylsulfinyl)-acetamide () provides a planar aromatic structure, facilitating interactions with bacterial enzymes. The cyclohexyl group in the target compound, however, offers conformational flexibility, which could optimize binding to mammalian targets such as neurotransmitter receptors .
Stereochemical Considerations
  • Compounds in (e.g., m, n, o) highlight the importance of stereochemistry in bioactivity. For example, variations in the configuration of hydroxy and phenyl groups significantly alter pharmacological profiles. The (S)-configuration in the target compound may similarly dictate its selectivity and potency .
Halogenation Effects
  • The 3,4-dichloro-benzyl substituent in (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide () introduces halogen atoms, which enhance hydrophobic interactions and resistance to enzymatic degradation. This contrasts with the target compound’s dimethylamino group, which prioritizes polar interactions .

Q & A

Q. What are the key considerations for synthesizing (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-ethyl-propionamide with high enantiomeric purity?

The synthesis typically involves multi-step reactions, including amide bond formation and chiral resolution. Critical steps include:

  • Catalyst selection : Chiral catalysts or enzymes may enhance stereochemical control during amine coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, amide carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 312.2) .
  • HPLC : Chiral stationary phases (e.g., amylose-based) assess enantiopurity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays : Test affinity for targets like aminopeptidases or kinases using fluorogenic substrates .
  • Cell viability assays : Screen against cancer cell lines (e.g., MCF-7) with caspase activation readouts to probe apoptotic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Modify substituents : Replace the cyclohexyl group with piperidine (as in ) to assess steric effects on receptor binding .
  • Stereochemical variants : Synthesize (R)-isomers and compare IC₅₀ values in enzyme assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like caspases .

Q. How should researchers resolve contradictions in spectral data for this compound?

  • Cross-validate techniques : Compare NMR data with X-ray crystallography (if crystals are obtainable) .
  • Dynamic NMR experiments : Resolve conformational equilibria in cyclohexyl groups by varying temperature .
  • Collaborative verification : Share raw data with third-party labs to confirm reproducibility .

Q. What strategies mitigate challenges in studying its chiral centers during metabolic stability assays?

  • Chiral derivatization : Use Marfey’s reagent to stabilize amines for LC-MS analysis .
  • Microsomal incubation : Monitor enantiomer-specific degradation in liver microsomes with chiral HPLC .

Q. How can molecular docking studies be optimized to predict binding modes with high accuracy?

  • Active site flexibility : Employ induced-fit docking to account for receptor conformational changes .
  • Free energy calculations : Use MM-GBSA to refine binding affinity predictions .
  • Validation with mutagenesis : Correlate docking poses with experimental ΔG values from site-directed mutagenesis .

Methodological Challenges & Solutions

Q. What experimental designs address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

  • Standardize assays : Adopt validated protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Dose-response curves : Perform full-curve analyses to account for non-linear effects .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling to identify off-target interactions .
  • Transcriptomics : Profile gene expression changes via RNA-seq in treated cell lines .

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